1,2-Ethanediamine, N,N-dimethyl-N'-(2-(2-thienyl)-4-quinolinyl)-
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Overview
Description
1,2-Ethanediamine, N,N-dimethyl-N'-(2-(2-thienyl)-4-quinolinyl)-, also known as DMTQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTQ has been extensively researched for its unique chemical properties, which have led to its use in medical, pharmaceutical, and biochemical research.
Scientific Research Applications
Synthesis of Chiral and Catalytic Compounds
1,2-Ethanediamine derivatives play a significant role in the synthesis of chiral compounds. For instance, a class of chiral C(2)-symmetrical bisferrocenyl diamines, including derivatives of 1,2-ethanediamine, has been developed. These compounds demonstrate catalytic activity in asymmetric cyclopropanation, achieving enantioselectivity up to 95% (Song et al., 1999).
Role in Complex Formation and Chemical Reactions
1,2-Ethanediamine derivatives are integral in forming various chemical complexes. For example, bis(benzo[h]quinolin-10-yl-n)rhodium(III) complexes, which include 1,2-ethanediamine derivatives, exhibit specific conductivities and spectrometric properties (Nonoyama, 1974).
Development of Antihypertensive Agents
These derivatives have been explored for their potential in medical applications, such as in the development of antihypertensive agents. Certain 4-amino-6,7-dimethoxyquinazoline derivatives, structurally related to 1,2-ethanediamine, have shown promise as alpha 1-adrenoceptor antagonists (Manoury et al., 1986).
Optical Resolution and Spectroscopy
In the field of spectroscopy, mixed-diamine palladium(II) complexes, including 1,2-ethanediamine derivatives, have been optically resolved. Their electronic absorption and circular dichroism spectra have been studied, contributing to the understanding of chiral configurations in chemistry (Nakayama et al., 1981).
Anti-inflammatory and Antimicrobial Applications
Substituted N-(quinolin-4-yl)ethanediamine phenyl urea derivatives have been synthesized and screened for their anti-inflammatory and antimicrobial activities. Some of these compounds exhibit promising activity, suggesting potential applications in pharmaceutical development (Keche et al., 2013).
properties
CAS RN |
133671-68-8 |
---|---|
Product Name |
1,2-Ethanediamine, N,N-dimethyl-N'-(2-(2-thienyl)-4-quinolinyl)- |
Molecular Formula |
C17H19N3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(2-thiophen-2-ylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H19N3S/c1-20(2)10-9-18-15-12-16(17-8-5-11-21-17)19-14-7-4-3-6-13(14)15/h3-8,11-12H,9-10H2,1-2H3,(H,18,19) |
InChI Key |
SHDLOADGXCJRFC-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Canonical SMILES |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Other CAS RN |
133671-68-8 |
synonyms |
N1,N1-Dimethyl-N2-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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